Lipophilicity Comparison: Butyl vs. Ethyl 3-Hydroxybutyrate for Partitioning and Sensory Applications
Butyl 3-hydroxybutanoate exhibits a significantly higher lipophilicity compared to its shorter-chain analog, ethyl 3-hydroxybutyrate. This is a key parameter influencing its behavior in multiphase systems and its sensory profile in flavor and fragrance applications [1][2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.0 |
| Comparator Or Baseline | Ethyl 3-hydroxybutyrate (Log Kow = 0.31) |
| Quantified Difference | Butyl ester is approximately 0.7 log units more lipophilic, representing a roughly 5-fold higher partition coefficient into an organic phase. |
| Conditions | In silico prediction (XLogP3) and estimated Log Kow (EPI Suite), respectively. |
Why This Matters
This difference dictates the compound's solubility, its ability to partition into biological membranes or food matrices, and its overall sensory perception, making the butyl ester a distinct choice for formulators.
- [1] PlantaE DB. Butanoic acid, 3-hydroxy-, butyl ester. Compound Details. Retrieved April 20, 2026. View Source
- [2] Api, A.M., Belsito, D., Botelho, D., et al. RIFM fragrance ingredient safety assessment, ethyl 3-hydroxybutyrate, CAS Registry Number 5405-41-4. *Food and Chemical Toxicology*. 2020, 138(Suppl 1), 111222. View Source
